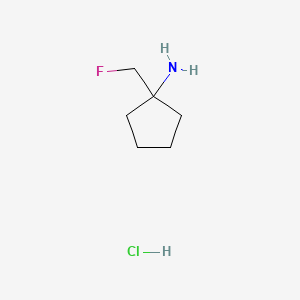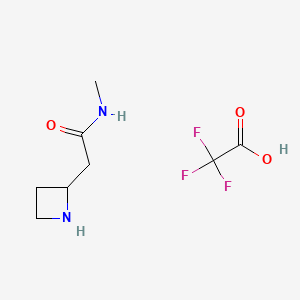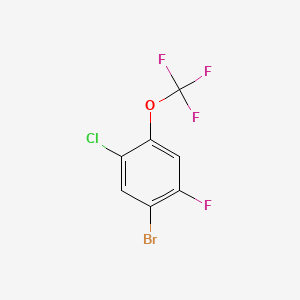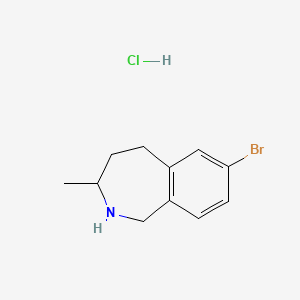
1-(fluoromethyl)cyclopentan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Fluoromethyl)cyclopentan-1-amine hydrochloride, also known as FMCPH, is an important synthetic compound used in the laboratory for a variety of scientific and research applications. It is a white powder with a melting point of 130-135°C and a boiling point of 207-208°C. FMCPH has a molecular weight of 212.2 g/mol and a chemical formula of C6H12FN.HCl. It is a member of the cyclopentanamines family and is an important building block for organic synthesis.
Mecanismo De Acción
1-(fluoromethyl)cyclopentan-1-amine hydrochloride is a versatile compound that can act as both a catalyst and a reagent in a variety of reactions. It is believed that the mechanism of action of this compound is based on the formation of an intermediate between the hydrogen and the fluorine atoms. This intermediate then reacts with the reactant molecules to form new products.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to have a range of effects on the body, including the modulation of cell signaling pathways, the regulation of gene expression, and the activation of enzymes. In addition, this compound has been found to have anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(fluoromethyl)cyclopentan-1-amine hydrochloride has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to obtain and is relatively inexpensive. Additionally, it is a versatile compound that can be used in a variety of reactions. However, this compound is also a highly reactive compound and can be easily degraded by light and heat. It is also sensitive to moisture and should be stored in a dry environment.
Direcciones Futuras
There are a number of potential future directions for the use of 1-(fluoromethyl)cyclopentan-1-amine hydrochloride in scientific research. One potential direction is the development of new synthetic methods using this compound as a reagent or catalyst. Additionally, this compound could be used to study the structure and reactivity of organic molecules, as well as to develop new pharmaceuticals and drugs. Finally, this compound could be used to study the effects of environmental conditions on organic compounds, and to develop new strategies for environmental protection.
Métodos De Síntesis
1-(fluoromethyl)cyclopentan-1-amine hydrochloride can be prepared through a variety of methods, including the reaction of 1-fluoro-1-methylcyclopentane with hydrochloric acid, followed by the addition of an amine base. This reaction is typically carried out in a solvent such as ethanol or methanol, and yields a white solid. Other methods of synthesis include the reaction of 1-fluoro-1-methylcyclopentane with an amine base in the presence of a catalyst, or the reaction of 1-fluoro-1-methylcyclopentane with a strong acid.
Aplicaciones Científicas De Investigación
1-(fluoromethyl)cyclopentan-1-amine hydrochloride is used in a variety of scientific and research applications. It is used as a building block in organic synthesis, as a reagent in the synthesis of other compounds, and as a catalyst in various reactions. It is also used to study the properties of organic compounds, to identify new compounds, and to develop new synthetic methods. In addition, this compound has been used to study the structure and reactivity of organic molecules, and to study the effects of various environmental conditions on organic compounds.
Propiedades
IUPAC Name |
1-(fluoromethyl)cyclopentan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN.ClH/c7-5-6(8)3-1-2-4-6;/h1-5,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDIICSLPSEWSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CF)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFN |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.62 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[(1s,4s)-4-(pyrimidin-2-ylsulfanyl)cyclohexyl]carbamate](/img/structure/B6608678.png)
![methyl 2-bromo-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B6608679.png)
![2-{6-azaspiro[3.4]octan-6-yl}ethan-1-amine dihydrochloride](/img/structure/B6608680.png)
![[(1S)-1-(1,3-dioxaindan-4-yl)ethyl][2-(1,2-benzothiazol-3-yl)ethyl]amine](/img/structure/B6608703.png)
![2-(methoxymethyl)-5,8-dioxaspiro[3.4]octan-2-amine hydrochloride](/img/structure/B6608707.png)

![tert-butyl N-[2,2-dimethyl-3-(pyrimidin-2-ylsulfanyl)propyl]carbamate](/img/structure/B6608724.png)
![2-[5-(trifluoromethyl)-1,2-oxazol-3-yl]propan-2-amine hydrochloride](/img/structure/B6608725.png)

![1-{1-[(2-methoxyphenyl)methyl]piperidin-4-yl}methanamine dihydrochloride](/img/structure/B6608741.png)
![4-[(acetyloxy)methyl]-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B6608747.png)
![4-(trifluoromethyl)-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B6608762.png)

